6-hydroxy-7-phenyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
6-hydroxy-7-phenyl-4-(piperidin-1-ylmethyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c23-19-12-18-16(14-22-9-5-2-6-10-22)11-21(24)25-20(18)13-17(19)15-7-3-1-4-8-15/h1,3-4,7-8,11-13,23H,2,5-6,9-10,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFUFMRKRXNGPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-7-phenyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one typically involves multi-step organic reactions. One possible synthetic route could be:
Starting Material: The synthesis may begin with a chromen-2-one derivative.
Hydroxylation: Introduction of the hydroxyl group at the 6th position.
Phenylation: Addition of the phenyl group at the 7th position.
Piperidinylmethylation: Introduction of the piperidin-1-ylmethyl group at the 4th position.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-7-phenyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group or the piperidin-1-ylmethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction may yield an alcohol derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-hydroxy-7-phenyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate their activity.
Pathways: Influence on biochemical pathways to exert its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural analogues and their substituent configurations:
*Calculated based on molecular formula.
Key Research Findings
- Enzyme Inhibition : 6,8-Dichloro-3-(3-methoxyphenyl)-2H-chromen-2-one inhibits MARK4 (IC₅₀ = 7.8 µM), highlighting the importance of halogen and aryl substituents in kinase binding .
- UROD Interactions: Coumarins with 2H-chromen-2-one cores form stable interactions with uroporphyrinogen decarboxylase (UROD) via hydrogen bonds and π-cation interactions, suggesting a template for inhibitor design .
Biological Activity
6-Hydroxy-7-phenyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one, a synthetic organic compound belonging to the chromen-2-one derivative class, exhibits diverse biological activities that suggest potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a hydroxy group, a phenyl group, and a piperidinylmethyl moiety, which contribute to its pharmacological properties. The IUPAC name for this compound is 6-hydroxy-7-phenyl-4-(piperidin-1-ylmethyl)chromen-2-one.
| Property | Value |
|---|---|
| Molecular Formula | C21H21NO3 |
| Molecular Weight | 335.40 g/mol |
| CAS Number | 859141-72-3 |
The biological activity of this compound is primarily mediated through its interaction with various molecular targets:
Enzyme Interaction:
The compound may inhibit specific enzymes, contributing to its pharmacological effects. For example, it has been studied for its inhibitory action on human acetylcholinesterase (hAChE), an enzyme critical in neurotransmission.
Receptor Binding:
It can bind to various receptors, modulating their activity and influencing numerous biological pathways.
Anticholinesterase Activity
Research has shown that the compound exhibits significant inhibition of hAChE. In a study evaluating several derivatives, it was found that compounds similar in structure demonstrated varying degrees of inhibition:
| Compound | IC50 (μM) |
|---|---|
| 6-Hydroxy Derivative | 1.52 ± 0.66 |
| Other Analogues | 2.80 ± 0.69 |
| Reference Compound | 10.9 |
This suggests that structural modifications can enhance or diminish the inhibitory potency against hAChE.
Neuroprotective Effects
The compound's neuroprotective properties have been highlighted in studies focusing on its potential to mitigate neurodegenerative diseases like Alzheimer's. Its ability to inhibit hAChE is crucial for increasing acetylcholine levels in the brain, which can improve cognitive function.
Antioxidant Activity
In vitro studies have indicated that derivatives of chromen-2-one compounds possess antioxidant properties, which may contribute to their therapeutic potential against oxidative stress-related conditions.
Case Study: Inhibition of hAChE
In a comparative analysis involving various coumarin derivatives, the compound was evaluated for its hAChE inhibitory activity. The results indicated that structural variations significantly influenced the activity:
- Study Design: Various derivatives were synthesized and tested for hAChE inhibition.
- Results: The most potent derivative showed an IC50 value of 1.52 μM, indicating strong inhibition compared to other tested compounds.
Research on Molecular Dynamics
Molecular dynamics simulations have provided insights into the binding interactions between the compound and hAChE. These studies help elucidate the structural basis for its inhibitory effects and guide further optimization of analogues for enhanced activity.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 6-hydroxy-7-phenyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one?
- Methodology : A Mannich reaction is typically employed. Dissolve 4-methyl-7-hydroxycoumarin (20.0 mmol) in ethanol (50 mL), add piperidine (20.0 mmol) and 40% formaldehyde (2.0 mL). Reflux for 6 hours, evaporate the solvent under reduced pressure, and crystallize the residue from acetone. Yield optimization (~62%) requires precise stoichiometry and controlled cooling .
- Note : Variations in substituents (e.g., phenyl vs. methyl groups) may require adjusting reaction time or solvent polarity.
Q. Which spectroscopic techniques are critical for confirming the structure of this coumarin derivative?
- FT-IR : Peaks at ~1722 cm⁻¹ (C=O stretch) and ~2600 cm⁻¹ (O-H of phenol) confirm the chromen-2-one backbone and hydroxyl group .
- ¹H NMR : Key signals include δ ~4.05 ppm (CH₂ bridge between coumarin and piperidine) and aromatic protons at δ 6.77–7.46 ppm. Piperidine protons appear as a multiplet at δ 1.37–1.96 ppm .
- Mass Spectrometry : GC-MS or HRMS validates molecular weight and fragmentation patterns .
Q. How can purity be assessed during synthesis?
- Use thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase. Recrystallization from acetone improves purity (>95%) . Melting point analysis (e.g., 169–170°C for related compounds) provides additional confirmation .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement. For example, monoclinic space group C2/c with Z = 8 is common for similar coumarins. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-H···O hydrogen bonds) .
- Data Interpretation : Compare experimental bond lengths/angles with Density Functional Theory (DFT) calculations to validate accuracy .
Q. What computational approaches predict the stability and electronic properties of this compound?
- HOMO-LUMO Analysis : Calculate energy gaps (e.g., 0.1562–0.3352 eV using B3LYP/6-31G*) to correlate with chemical stability. Lower gaps indicate higher reactivity .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., acetone or ethanol) to optimize solubility for biological assays .
Q. How to evaluate its antiproliferative activity against cancer cells?
- MTT Assay : Treat HeLa cells with 10–100 µM of the compound for 48 hours. Measure IC₅₀ values (concentration inhibiting 50% proliferation) using spectrophotometry at 570 nm.
- Structure-Activity Relationship (SAR) : Compare activity of o-dihydroxy derivatives (e.g., 67.5% inhibition in HeLa cells) vs. m-substituted analogs. Piperidine/pyrrolidine substitutions enhance activity .
Q. How to address contradictions in biological activity data across studies?
- Statistical Validation : Use ANOVA to assess significance of IC₅₀ differences. Cross-validate with orthogonal assays (e.g., apoptosis markers like caspase-3 activation).
- Crystallographic Correlation : Link bioactivity to structural features (e.g., hydrogen-bonding networks or planarity of the coumarin ring) .
Q. What strategies optimize inhibitory activity against enzymes like MAO-B or AChE?
- Multi-Target Design : Synthesize conjugates with morpholine or piperidine ethers (e.g., BPR10: IC₅₀ = 0.372 µM for MAO-B). Adjust substituent positions to balance steric and electronic effects .
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) and Ki values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
